N,N-diallyl-4-(benzo[d]thiazol-2-yl)benzenesulfonamide
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Overview
Description
N,N-diallyl-4-(benzo[d]thiazol-2-yl)benzenesulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse biological activities. This compound features a benzo[d]thiazole moiety, which is a heterocyclic structure containing both sulfur and nitrogen atoms. The presence of the benzo[d]thiazole ring is significant due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Mechanism of Action
Target of Action
N,N-diallyl-4-(benzo[d]thiazol-2-yl)benzenesulfonamide, also known as 4-(1,3-benzothiazol-2-yl)-N,N-bis(prop-2-en-1-yl)benzene-1-sulfonamide, is a benzothiazole-based compound. Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity, with the target being DprE1 . They have also been found to inhibit COX-1 and COX-2 enzymes, which are involved in inflammation .
Mode of Action
The compound interacts with its targets, leading to changes in their function. For instance, benzothiazole derivatives have been found to inhibit the DprE1 enzyme, which is crucial for the survival of Mycobacterium tuberculosis . Additionally, these compounds have shown inhibitory activity against COX-1 and COX-2 enzymes, which play a key role in the inflammatory response .
Biochemical Pathways
The inhibition of DprE1 by benzothiazole derivatives disrupts the cell wall biosynthesis of Mycobacterium tuberculosis, leading to its death . On the other hand, the inhibition of COX-1 and COX-2 enzymes by these compounds leads to a decrease in the production of prostaglandins, which are involved in inflammation .
Result of Action
The inhibition of DprE1 by benzothiazole derivatives results in the death of Mycobacterium tuberculosis, making these compounds potential anti-tubercular agents . Similarly, the inhibition of COX-1 and COX-2 enzymes can lead to a reduction in inflammation, suggesting potential anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diallyl-4-(benzo[d]thiazol-2-yl)benzenesulfonamide typically involves the reaction of 4-(benzo[d]thiazol-2-yl)benzenesulfonyl chloride with diallylamine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under an inert atmosphere, typically nitrogen, to prevent any side reactions with atmospheric moisture or oxygen .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the final product. The use of automated systems for the addition of reagents and the removal of by-products can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N,N-diallyl-4-(benzo[d]thiazol-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and dichloromethane.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N,N-diallyl-4-(benzo[d]thiazol-2-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in the development of new therapeutic agents for treating infections and inflammatory diseases.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-4-aminobenzenesulfonamide
- N-(benzo[d]thiazol-2-yl)-2-aminobenzenesulfonamide
- N-(benzo[d]thiazol-2-yl)-4-methylbenzenesulfonamide
Uniqueness
N,N-diallyl-4-(benzo[d]thiazol-2-yl)benzenesulfonamide is unique due to the presence of the diallyl groups, which can enhance its reactivity and biological activity. The diallyl groups can participate in additional chemical reactions, such as polymerization, which can lead to the formation of new materials with unique properties. Additionally, the combination of the benzo[d]thiazole moiety and the sulfonamide group provides a versatile scaffold for the development of new therapeutic agents .
Properties
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-N,N-bis(prop-2-enyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S2/c1-3-13-21(14-4-2)25(22,23)16-11-9-15(10-12-16)19-20-17-7-5-6-8-18(17)24-19/h3-12H,1-2,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBHAYGLAIHSPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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